3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGMRVMUHCKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1Br)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243504-75-6 | |
| Record name | 3-bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid typically involves the bromination and chlorination of pyrrole derivatives. One common method includes the reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with chlorine gas under controlled conditions to introduce the chlorine atoms at the 4 and 5 positions of the pyrrole ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Formation of pyrrole-2-carbinol derivatives.
Scientific Research Applications
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1. Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 257.87188 | 145.4 |
| [M+Na]⁺ | 279.85382 | 148.6 |
| [M-H]⁻ | 255.85732 | 143.3 |
No literature or patent data are currently available for this compound, suggesting it remains understudied or newly synthesized .
Comparison with Structurally Similar Compounds
Halogenation Patterns and Molecular Properties
4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
4,5-Dibromo-1H-pyrrole-2-carboxylic Acid
- Molecular Formula: C₅H₃Br₂NO₂
- Key Differences : Bromine replaces chlorine at positions 4 and 4.
- Physical Properties : Melting point >300°C, higher than most halogenated pyrroles, likely due to increased molecular weight and halogen-induced stability .
- Hazard Profile : Classified as an irritant (Xi) .
Table 2. Structural and Physical Comparison
Brominated Pyrrole Derivatives with Extended Frameworks
7-Bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
- Structure : Features a fused pyrimidine ring, increasing complexity.
- Applications: No specific data available, but pyrimidine derivatives often exhibit pharmaceutical relevance .
7-Bromo-1H-pyrrolo[2,3-c]pyridine Derivatives
- Structure : Pyrrole fused with pyridine, altering electronic properties.
- Synthesis : Includes aldehydes and ester functionalities, enabling diverse derivatization .
Biological Activity
3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid (C₅H₂BrCl₂N) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the bromination and chlorination of pyrrole derivatives. A common method includes reacting 3-bromo-1H-pyrrole-2-carboxylic acid with chlorine under controlled conditions to introduce chlorine atoms at the 4 and 5 positions of the pyrrole ring. The compound has a molecular weight of 258.88 g/mol and features both bromine and chlorine substituents, which contribute to its unique reactivity and biological activity.
Anticancer Activity
The compound has been explored for its anticancer properties. Studies have shown that related pyrrole derivatives can inhibit the growth of cancer cell lines by interacting with key molecular targets such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR2) . The mechanism often involves the formation of stable complexes that disrupt cellular signaling pathways essential for tumor growth.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells through disruption of cellular processes.
The presence of halogen atoms enhances reactivity, allowing for diverse interactions with biological macromolecules.
Study on Pyrrole Derivatives
A study focusing on various pyrrole derivatives highlighted their potential as tyrosine kinase inhibitors. Among the tested compounds, certain derivatives demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models . The findings suggest that modifications in side groups can significantly impact biological activity.
Table: Biological Activity Summary
| Compound | Biological Activity | MIC (μg/mL) | Target |
|---|---|---|---|
| This compound | Antimicrobial (potential) | TBD | Various bacteria |
| Related Pyrrole Derivative | Anticancer | ~1.0 × 10⁻⁸ | EGFR, VEGFR2 |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor (inhibition of cell lines) | ~1.0–1.6 × 10⁻⁸ | Colon cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-4,5-dichloro-1H-pyrrole-2-carboxylic acid with high yield?
- Methodological Answer : Optimize coupling reactions using carbodiimide agents like EDC·HCl with DMAP in dichloromethane (DCM) for carboxylate activation. Bromination steps can be controlled using NaOMe in methanol to neutralize HBr byproducts, as demonstrated in analogous pyrrole syntheses .
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key parameters include monoclinic space group P21/c, unit cell dimensions (a = 16.0028 Å, b = 4.9046 Å), and data collection at 293 K to minimize thermal motion artifacts .
Q. Which analytical techniques are essential for confirming purity and structural identity?
- Methodological Answer :
- ¹H NMR : Analyze in DMSO-d6 (400 MHz) for characteristic peaks (e.g., aromatic protons at δ 7.57 ppm, exchangeable NH signals) .
- HPLC : Assess purity (>95%) with C18 columns and UV detection.
- ESI-MS : Confirm molecular weight via m/z signals (e.g., [M+1]⁺ = 311.1) .
Q. What purification strategies are effective for polyhalogenated pyrrole derivatives?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization in polar aprotic solvents (e.g., DMF/water) improves crystal quality for XRD analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Cross-validate experimental NMR/IR results with density functional theory (DFT) calculations. Iterative refinement of computational models (e.g., adjusting solvent effects in Gaussian09) aligns predicted vibrational frequencies (e.g., C=O stretch at 1651 cm⁻¹) with observed IR data .
Q. What mechanistic insights guide regioselective functionalization of this compound?
- Methodological Answer : Electrophilic substitution is influenced by halogen directing effects. Bromine at C3 deactivates the pyrrole ring, favoring reactions at C2 or C5. Monitor intermediates via LC-MS to track substitution pathways .
Q. How does electronic configuration influence reactivity in cross-coupling reactions?
- Methodological Answer : Frontier molecular orbital (FMO) analysis via DFT identifies reactive sites. For example, the LUMO of the bromine-substituted pyrrole localizes at C2, enabling Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .
Q. What strategies mitigate thermal instability during high-temperature reactions?
- Methodological Answer : Use low-boiling solvents (e.g., THF) under reflux with inert gas purging. Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., stability up to 242.5°C), guiding reaction temperature limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
